molecular formula C27H28BrNO3 B440328 2-Phenylethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate CAS No. 313244-69-8

2-Phenylethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No. B440328
CAS RN: 313244-69-8
M. Wt: 494.4g/mol
InChI Key: MNCPLWCTAJFJJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. In this case, the compound contains aromatic rings and a carbonyl group, which could potentially undergo a variety of reactions. For example, the aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of aromatic rings suggests that the compound is likely to be relatively stable and non-reactive. The carbonyl group could potentially make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research has led to the synthesis of a range of compounds structurally related to 2-Phenylethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, exploring their synthesis pathways and crystal structures. These studies contribute to the understanding of their chemical properties and potential as building blocks in pharmaceuticals.

  • Synthesis Techniques : Various synthesis techniques, including the Hantzsch reaction, have been employed to create derivatives of hexahydroquinoline, demonstrating their potential in the development of cardiovascular drugs due to their activity on calcium channels (Gupta & Misra, 2008).
  • Crystal Structure Analysis : Detailed structural analysis through X-ray diffraction has been conducted to understand the molecular configuration and crystal packing, which is crucial for assessing their interaction potential in biological systems (Da, 2002).

Medicinal Chemistry Applications

The compound and its derivatives have shown promise in medicinal chemistry, particularly as calcium channel antagonists. This activity suggests their potential use in treating cardiovascular diseases.

  • Calcium Channel Antagonistic Activity : The synthesized quinoline derivatives have been evaluated for their calcium channel antagonistic activity, indicating their potential therapeutic applications in cardiovascular diseases (Steiger et al., 2014).
  • Liquid Crystal Properties : Some derivatives have been investigated for their liquid crystal properties, indicating potential applications beyond medicinal chemistry into materials science for display technologies (Rodrigues et al., 2019).

Future Directions

The future directions for research on a compound like this one could include further studies to determine its physical and chemical properties, investigations into its potential uses (for example, in drug discovery or materials science), and the development of new synthetic routes to produce it .

properties

IUPAC Name

2-phenylethyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28BrNO3/c1-17-23(26(31)32-14-13-18-7-5-4-6-8-18)24(19-9-11-20(28)12-10-19)25-21(29-17)15-27(2,3)16-22(25)30/h4-12,24,29H,13-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCPLWCTAJFJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)OCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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